3,4-Bis(ethoxymethoxy)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(ethoxymethoxy)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(ethoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3,4-Bis(ethoxymethoxy)benzoic acid.
Reduction: 3,4-Bis(ethoxymethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3,4-Bis(ethoxymethoxy)benzaldehyde is widely used in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(ethoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the ethoxy groups.
3,4-Dihydroxybenzaldehyde: Precursor to 3,4-Bis(ethoxymethoxy)benzaldehyde.
3,4-Bis(methoxymethoxy)benzaldehyde: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to its ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,4-bis(ethoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEDJPYISCQBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=O)OCOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562396 |
Source
|
Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128837-28-5 |
Source
|
Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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